2-[[4-Methyl-5-[3-(naphthalene-1-carbonylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic acid
Overview
Description
2-[[4-Methyl-5-[3-(naphthalene-1-carbonylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic acid is a complex organic compound that features a triazole ring, a naphthalene moiety, and a sulfanylpropanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-Methyl-5-[3-(naphthalene-1-carbonylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic acid typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Naphthalene Moiety: This step may involve coupling reactions such as Suzuki-Miyaura coupling, where a boronic acid derivative of naphthalene is reacted with a halogenated triazole intermediate.
Introduction of the Sulfanylpropanoic Acid Group: This can be done through nucleophilic substitution reactions where a thiol group is introduced, followed by carboxylation to form the propanoic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[4-Methyl-5-[3-(naphthalene-1-carbonylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the naphthalene moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-[[4-Methyl-5-[3-(naphthalene-1-carbonylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 2-[[4-Methyl-5-[3-(naphthalene-1-carbonylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The triazole ring and naphthalene moiety can interact with the active site of the target protein, while the sulfanylpropanoic acid group can enhance binding affinity through hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
2-[[4-Methyl-5-[3-(benzoylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic acid: Similar structure but with a benzoyl group instead of a naphthalene moiety.
2-[[4-Methyl-5-[3-(phenylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic acid: Similar structure but with a phenyl group instead of a naphthalene moiety.
Uniqueness
The presence of the naphthalene moiety in 2-[[4-Methyl-5-[3-(naphthalene-1-carbonylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic acid provides unique electronic and steric properties that can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for drug design and other applications where precise molecular interactions are crucial.
Properties
IUPAC Name |
2-[[4-methyl-5-[3-(naphthalene-1-carbonylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-14(22(29)30)31-23-26-25-20(27(23)2)16-9-5-10-17(13-16)24-21(28)19-12-6-8-15-7-3-4-11-18(15)19/h3-14H,1-2H3,(H,24,28)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTMLXVVWBEKNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NN=C(N1C)C2=CC(=CC=C2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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